molecular formula C8H8N2O2 B1338760 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 20348-19-0

2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No. B1338760
CAS RN: 20348-19-0
M. Wt: 164.16 g/mol
InChI Key: NAUMYXMBWPUXRJ-UHFFFAOYSA-N
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Description

2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (MMPO) is an organic compound that is a member of the pyridoxazinone family of compounds. It is a white crystalline solid that is soluble in organic solvents but insoluble in water. MMPO is a versatile reagent that has been used in a variety of organic syntheses, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Anticancer Agent Development

The pyrido[2,3-d]pyrimidine scaffold, which is structurally related to the compound , has been identified as a promising structure in the development of anticancer agents . These compounds target various cancer-related pathways and enzymes, such as tyrosine kinase, ABL kinase, and mammalian target of rapamycin (mTOR), among others. The structural similarity suggests that 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one could be modified to enhance its activity against these targets, potentially leading to the development of new selective and effective anticancer medications.

Central Nervous System (CNS) Depressants

The related pyrido[2,3-d]pyrimidine derivatives exhibit CNS depressive activities . This indicates that 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one could be explored for its potential use in treating conditions that require CNS depression, such as anxiety and epilepsy.

Antipyretic Uses

The pyrido[2,3-d]pyrimidine derivatives also show antipyretic (fever-reducing) activities . This suggests that 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one might be used to develop new fever reducers, which could be beneficial in managing symptoms of various infectious and inflammatory diseases.

properties

IUPAC Name

2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-5-8(11)10-7-6(12-5)3-2-4-9-7/h2-5H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUMYXMBWPUXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70517756
Record name 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

CAS RN

20348-19-0
Record name 2-Methyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20348-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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